molecular formula C16H12N4O2 B3005925 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide CAS No. 1797261-24-5

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide

货号: B3005925
CAS 编号: 1797261-24-5
分子量: 292.298
InChI 键: IYEFJWOOUVRIIL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core linked to a benzofuran-2-carboxamide moiety. The benzofuran group may enhance metabolic stability or modulate target selectivity compared to other substituents.

属性

IUPAC Name

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2/c1-10-6-15-17-8-12(9-20(15)19-10)18-16(21)14-7-11-4-2-3-5-13(11)22-14/h2-9H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEFJWOOUVRIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生化分析

生物活性

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide (MPBFC) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by various studies and data.

1. Chemical Structure and Synthesis

MPBFC belongs to the class of pyrazolo[1,5-a]pyrimidines, characterized by a fused structure that includes both pyrazole and pyrimidine rings. The benzofuran moiety enhances its pharmacological properties. The synthesis of MPBFC typically involves multi-step organic reactions that can be optimized for efficiency and sustainability.

Synthesis Overview:

  • Formation of Benzofuran: Achieved through cyclization of 2-hydroxybenzaldehyde with an alkyne.
  • Synthesis of Pyrazolo[1,5-a]pyrimidine: Involves the reaction of 2-methylpyrazole with suitable nitriles or amidines under basic conditions.
  • Final Coupling: The resulting intermediates are coupled to form MPBFC.

MPBFC exhibits significant biological activity primarily through its role as an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . IRAK4 is crucial in inflammatory signaling pathways, making MPBFC a potential candidate for treating inflammatory diseases and certain cancers.

Key Mechanisms:

  • Enzyme Inhibition: MPBFC binds effectively to IRAK4, inhibiting its activity and subsequently reducing inflammation.
  • Cellular Effects: Studies indicate that MPBFC influences various cellular processes, including apoptosis and cell proliferation.

2.2 Pharmacological Properties

MPBFC has been studied for several pharmacological activities:

  • Anti-inflammatory Effects: It has shown promise in reducing levels of pro-inflammatory cytokines such as TNF and IL-1 in vitro.
  • Anticancer Potential: Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) .

3.1 In Vitro Studies

In vitro assays have demonstrated that MPBFC significantly reduces the activity of NF-κB in human macrophage cells, suggesting its potential as an anti-inflammatory agent .

3.2 Animal Models

In animal studies, varying dosages of MPBFC have shown differential effects on inflammatory markers and tumor growth, indicating a dose-dependent response .

4. Data Summary

The following table summarizes key findings related to the biological activity of MPBFC:

Activity Effect Reference
IRAK4 InhibitionSignificant reduction in activity
Anti-inflammatoryDecrease in TNF and IL levels
AnticancerCytotoxicity against MCF-7 cells
Synergistic EffectsEnhanced efficacy with doxorubicin

5. Conclusion

This compound represents a promising compound in the field of medicinal chemistry due to its multifaceted biological activities. Its ability to inhibit key inflammatory pathways and exhibit anticancer properties positions it as a candidate for further research and potential therapeutic applications.

科学研究应用

Inhibition of IRAK4

One of the most significant applications of MPBFC is its role as an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a key player in the signaling pathways that mediate inflammatory responses. By inhibiting IRAK4, MPBFC may help mitigate chronic inflammation and related diseases, including certain cancers.

Anticancer Properties

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines, including MPBFC, exhibit anticancer properties. These compounds can interfere with various cellular processes such as cell cycle regulation and apoptosis, making them potential candidates for cancer therapy.

Antimicrobial Activity

Preliminary studies suggest that MPBFC may also possess antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating a broader spectrum of biological activity.

Synthesis and Optimization

The synthesis of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide typically involves several steps:

  • Preparation of the Pyrazolo-Pyrimidine Core : This can be achieved through cyclocondensation reactions involving appropriate precursors.
  • Formation of the Benzofuran Moiety : The benzofuran ring is synthesized from 2-hydroxybenzaldehyde under acidic conditions.
  • Coupling Reaction : The final step involves linking the pyrazolo-pyrimidine core to the benzofuran moiety using coupling reagents such as DCC (N,N’-dicyclohexylcarbodiimide) in the presence of catalysts like DMAP (4-dimethylaminopyridine).

Case Studies and Research Findings

Several studies have documented the efficacy of MPBFC in various applications:

  • A study demonstrated that MPBFC effectively reduced levels of pro-inflammatory cytokines such as TNF and IL-1 in vitro, suggesting its potential use in treating chronic inflammatory diseases.
  • Another research project highlighted its anticancer properties by showing that MPBFC inhibited cell proliferation in specific cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.

相似化合物的比较

Structural and Functional Analysis

Core Heterocycle Modifications: The target compound’s pyrazolo[1,5-a]pyrimidine core is shared with anagliptin and compounds. In contrast, Compound 3 () uses a triazolo[1,5-a]pyrimidine scaffold, which may alter binding kinetics due to nitrogen atom positioning . Benzofuran vs.

Substituent Effects: Carboxamide Linkers: The carboxamide group is conserved across all analogs, suggesting its role as a hydrogen-bond donor/acceptor in target interactions.

Pharmacological Implications: Anagliptin’s clinical success as a DPP-4 inhibitor underscores the therapeutic relevance of pyrazolo[1,5-a]pyrimidine derivatives. The target compound’s benzofuran group could improve metabolic stability over anagliptin’s cyanopyrrolidine, which is prone to oxidative metabolism . Compound 3’s triazolo[1,5-a]pyrimidine core demonstrates activity against kinetoplastids, highlighting the scaffold’s versatility across disease targets .

常见问题

Q. What are the standard synthetic routes for N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide and its analogs?

  • Methodological Answer : The compound is synthesized via multi-step reactions. A common approach involves coupling pyrazolo[1,5-a]pyrimidine intermediates with benzofuran-2-carboxamide derivatives. For example, describes a reaction between N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide and (2S)-N-chloroacetyl-2-cyanopyrrolidine in organic solvents, followed by crystallization from 2-propanol. Key steps include:
  • Amide bond formation : Using chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid with sodium acetate as a catalyst .
  • Purification : Column chromatography and recrystallization (e.g., DMF/water) to isolate high-purity products .

Table 1 : Representative Synthetic Conditions

Starting MaterialReaction ConditionsYieldReference
Thiouracil derivative + anthranilic acidReflux in NaOEt/EtOH (12 h)57%
2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid + α-aminoisobutyronitrileDehydrochlorination/nitrile hydrogenationN/A

Q. How is the compound characterized structurally?

  • Methodological Answer : Structural elucidation employs:
  • IR spectroscopy : Detection of functional groups (e.g., NH stretches at ~3,400 cm⁻¹, CN at ~2,200 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigning protons (e.g., CH₃ at δ 2.24 ppm) and carbons (e.g., carbonyls at ~165 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) .

Advanced Research Questions

Q. How do structural modifications influence the compound’s pharmacological activity (e.g., DPP-IV inhibition)?

  • Methodological Answer : Structure-activity relationship (SAR) studies focus on:
  • Pyrazolo[1,5-a]pyrimidine core : Methyl groups at position 2 enhance metabolic stability .
  • Benzofuran moiety : Electron-withdrawing substituents (e.g., CN) improve binding affinity to DPP-IV .
  • Stereochemistry : The (S)-configuration at the pyrrolidine carbon is critical for inhibitory potency (IC₅₀ < 10 nM) .

Table 2 : SAR of Key Derivatives

SubstituentBiological Activity (DPP-IV IC₅₀)Reference
2-methylpyrazolo[1,5-a]pyrimidine12 nM
4-cyano benzylidene8 nM

Q. What strategies resolve contradictions in pharmacokinetic data (e.g., low oral bioavailability)?

  • Methodological Answer : Address discrepancies via:
  • Salt formation : Hydrochloride salts improve solubility (e.g., Anagliptin HCl) .
  • Prodrug design : Esterification of carboxylic acid groups to enhance absorption .
  • Cocrystallization : Use of 2-propanol to optimize crystal lattice for stability .

Q. How are advanced analytical methods (e.g., LC-MS/MS) applied to quantify the compound in biological matrices?

  • Methodological Answer :
  • Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction .
  • Chromatography : C18 columns with mobile phases (e.g., 0.1% formic acid in water/acetonitrile) .
  • Detection : MRM transitions (e.g., m/z 383 → 210 for Anagliptin) .

Data Contradiction Analysis

Q. How to interpret conflicting spectral data (e.g., ¹³C NMR shifts in different solvents)?

  • Methodological Answer : Discrepancies arise from solvent polarity (e.g., DMSO-d₆ vs. CDCl₃). For example:
  • Carbonyl carbons in DMSO-d₆: ~165 ppm (due to hydrogen bonding) .
  • Same carbons in CDCl₃: ~160 ppm .
    Always reference solvent-specific databases and control for temperature/pH .

Experimental Design Considerations

Q. What in vitro/in vivo models are optimal for evaluating efficacy in type 2 diabetes?

  • Methodological Answer :
  • In vitro : DPP-IV enzymatic assays using fluorescent substrates (e.g., Gly-Pro-AMC) .
  • In vivo : Zucker diabetic fatty (ZDF) rats or db/db mice, monitoring HbA1c and glucose tolerance .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。